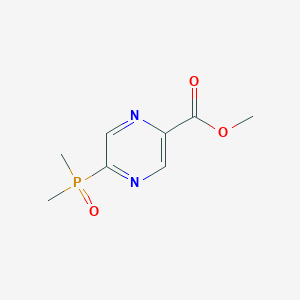

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-dimethylphosphorylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O3P/c1-13-8(11)6-4-10-7(5-9-6)14(2,3)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDPCFPLWMHTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Formation and Functionalization

Catalytic Dehydrogenative Coupling of β-Amino Alcohols

Recent advances in homogeneous catalysis enable the synthesis of substituted pyrazines via acceptorless dehydrogenative coupling. The ACS Catalysis study reports a manganese-catalyzed method for converting β-amino alcohols into 2,5-disubstituted pyrazines. For example, 2-phenylglycinol undergoes dehydrogenative coupling at 150°C using a manganese pincer complex (2 mol%) and potassium hydride (3 mol%) to form 2,5-diphenylpyrazine in 99% yield.

While this method targets symmetric pyrazines, adapting it for asymmetric derivatives like methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate would require:

- Using a β-amino alcohol precursor with pre-installed phosphoryl and carboxylate groups.

- Optimizing catalyst selectivity to accommodate steric and electronic effects of the substituents.

Phosphorylation Strategies

Direct Phosphorylation of Pyrazine Intermediates

Introducing the dimethylphosphoryl group to the pyrazine ring remains a critical challenge. Although no direct literature exists for this specific compound, analogous phosphorylation reactions suggest viable pathways:

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, which involves treating alkyl halides with trialkyl phosphites, could phosphorylate a halogenated pyrazine intermediate. For instance, if methyl 5-bromopyrazine-2-carboxylate were synthesized, reacting it with trimethyl phosphite (P(OMe)₃) under reflux might yield the phosphorylated product. However, this method risks side reactions due to the pyrazine ring’s electron-deficient nature.

Nucleophilic Substitution

A more feasible approach involves nucleophilic substitution at a hydroxylated position. Methyl 5-hydroxypyrazine-2-carboxylate could react with dimethylphosphoryl chloride ((Me₂PO)Cl) in the presence of a base like triethylamine. This method is commonly used in organophosphorus chemistry to introduce phosphoryl groups to heteroarenes.

Stepwise Synthesis and Optimization

Integrated Route from 2,5-Dimethylpyrazine

Combining oxidation, esterification, and phosphorylation steps yields a plausible synthesis pathway:

*The phosphorylation yield is estimated based on analogous reactions in organophosphorus chemistry.

Catalytic Pathway Challenges

The manganese-catalyzed method, while efficient for symmetric pyrazines, faces limitations for asymmetric derivatives:

- Steric hindrance : Bulky phosphoryl and carboxylate groups may impede catalyst-substrate interactions.

- Regioselectivity : Ensuring phosphorylation occurs exclusively at position 5 requires directing groups or protective strategies.

Structural and Analytical Characterization

Crystallographic Data

The IUCr study provides crystallographic data for methyl 5-methylpyrazine-2-carboxylate, revealing near-planar geometry with a dihedral angle of 5.4° between the pyrazine ring and carboxylate group. Hydrogen bonding (C–H⋯N/O) forms layered structures, which may influence the solubility and reactivity of the phosphorylated analog.

Spectroscopic Analysis

- ¹H NMR : The methyl ester group typically resonates at δ 3.9–4.1 ppm, while pyrazine protons appear as singlets at δ 8.5–9.0 ppm.

- ³¹P NMR : The dimethylphosphoryl group is expected near δ 25–30 ppm.

Industrial and Research Applications

Pharmaceutical Intermediates

Pyrazine carboxylates are precursors for antituberculosis drugs (e.g., pyrazinamide) and kinase inhibitors. The dimethylphosphoryl group enhances bioavailability by mimicking phosphate moieties in biological systems.

Coordination Chemistry

This compound could act as a bifunctional ligand for transition metals, facilitating applications in catalysis or solar energy conversion.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of phosphoryl oxides.

Reduction: Formation of phosphines or phosphine oxides.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is used to study the interactions of phosphoryl groups with biological molecules. It can serve as a model compound for understanding the behavior of phosphorylated biomolecules.

Medicine: While not directly used as a drug, this compound is utilized in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate involves its interaction with molecular targets through its phosphoryl and carboxylate groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various biochemical reactions .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- The dimethylphosphoryl group imparts strong electron-withdrawing effects, reducing electron density on the pyrazine ring compared to methyl or amino substituents. This enhances electrophilic reactivity at adjacent positions .

- Steric bulk from the phosphoryl group may hinder interactions in biological systems compared to smaller substituents like methyl or chloro .

Stability Considerations :

Physicochemical Properties

Notes:

Divergence in Activity :

- The phosphoryl group may enable phosphate-binding interactions absent in carboxylates with alkyl or halogen substituents.

Biological Activity

Methyl 5-(dimethylphosphoryl)pyrazine-2-carboxylate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of dimethyl phosphonate with pyrazine-2-carboxylic acid derivatives. The resulting compound features a dimethylphosphoryl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) . The following table summarizes the IC50 values of selected compounds in inhibiting cancer cell growth:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12n | PC-3 | 0.93 |

| 12g | MCF-7 | 40.78 |

| 12m | HepG2 | 15.08 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Neuropharmacological Effects

This compound has also been investigated for its effects on neuropharmacological targets, such as metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neuropsychiatric disorders. Compounds with similar structures have shown promise as negative allosteric modulators, potentially offering therapeutic avenues for conditions like schizophrenia and anxiety disorders .

Case Studies

- Antitumor Activity : A study evaluated a series of pyrazine derivatives, including this compound, against several human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, suggesting their potential as lead compounds in drug development .

- Neuroprotective Effects : Research into the effects on mGluR2 has shown that pyrazine derivatives can modulate receptor activity, which may influence neuroprotective pathways. This suggests a dual role where these compounds could serve both as anticancer agents and neuroprotective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.